Ilaprazole metabolite M9
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1298015-58-3 |
|---|---|
Molecular Formula |
C18H22N4OS |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-N-propyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C18H22N4OS/c1-4-8-19-13-5-6-14-15(10-13)22-18(21-14)24-11-16-12(2)17(23-3)7-9-20-16/h5-7,9-10,19H,4,8,11H2,1-3H3,(H,21,22) |
InChI Key |
AFBUPCHMYUDPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)N=C(N2)SCC3=NC=CC(=C3C)OC |
Origin of Product |
United States |
Metabolic Formation and Biotransformation Pathways of Ilaprazole Metabolite M9
Primary Metabolic Pathways Leading to M9
The generation of metabolite M9 from its parent compound, ilaprazole (B1674436), is a multi-step process. It begins with the oxidation of the sulfoxide (B87167) group, a common metabolic route for benzimidazole-class proton pump inhibitors, followed by a hydroxylation reaction. nih.govresearchgate.net
Ilaprazole Sulfoxide Oxidation to Sulfone Derivatives
The initial and rate-limiting step in this pathway is the oxidation of the sulfoxide moiety of ilaprazole to a sulfone derivative. nih.govresearchgate.net This reaction creates ilaprazole sulfone, which has been identified as a major metabolite of ilaprazole. researchgate.netnih.gov In studies conducted in rats, this sulfone derivative is designated as metabolite M2. nih.gov The conversion from a sulfoxide to a sulfone represents a significant oxidative transformation that precedes further metabolic changes leading to M9. nih.govresearchgate.net
Subsequent Hydroxylation Reactions
Following the formation of the ilaprazole sulfone, a subsequent hydroxylation reaction occurs, leading to the formation of M9. nih.govresearchgate.net This step introduces a hydroxyl group onto the molecule, further increasing its polarity. M9, along with metabolites M11 and M12, are identified as oxidative metabolites with a sulfone group that are formed after the initial sulfoxidation. nih.govresearchgate.net Studies using human liver microsomes (HLMs) have confirmed that M9 is a major metabolite resulting from these sequential reactions. chempartner.com
Enzymatic Biotransformation Mechanisms
The metabolic conversion of ilaprazole to M9 is not a spontaneous chemical event but is catalyzed by specific enzymes within the liver. The cytochrome P450 superfamily of enzymes plays a central role in this biotransformation. nih.govresearchgate.net
Role of Cytochrome P450 Enzymes in M9 Formation
The metabolism of ilaprazole is predominantly mediated by the CYP450 system. nih.govresearchgate.net Specifically, the oxidative reactions that produce the sulfone intermediate and the subsequent hydroxylated metabolite M9 are dependent on P450 activity. chempartner.com Research using human liver microsomes and cDNA-expressed recombinant CYPs has been instrumental in identifying the specific isoforms responsible for these metabolic steps. nih.govchempartner.com
The critical step of sulfoxide oxidation, which forms the precursor to M9, is predominantly catalyzed by the CYP3A subfamily of enzymes. nih.govresearchgate.netnih.gov In vitro studies have demonstrated that CYP3A is the major enzyme responsible for converting ilaprazole to ilaprazole sulfone. researchgate.netnih.gov Further investigation into this subfamily has revealed that both CYP3A4 and CYP3A5 are involved, with CYP3A4 showing significantly higher efficiency. nih.gov The intrinsic clearance for the formation of ilaprazole sulfone by CYP3A4 was found to be 16-fold higher than that by CYP3A5. nih.gov This reaction is significantly inhibited by ketoconazole, a known CYP3A inhibitor, confirming the primary role of this isoform. nih.gov
Table 1: Key Enzymes in Ilaprazole Metabolism to Sulfone Derivatives
| Enzyme Isoform | Primary Role in Ilaprazole Metabolism | Key Findings | Reference |
|---|---|---|---|
| CYP3A4 | Major enzyme in the oxidation of ilaprazole to ilaprazole sulfone. | Exhibits 16-fold higher intrinsic clearance for sulfone formation compared to CYP3A5. | nih.gov |
| CYP3A5 | Contributes to the formation of ilaprazole sulfone, but to a lesser extent than CYP3A4. | Plays a secondary role in the CYP3A-mediated sulfoxidation pathway. | nih.gov |
| CYP2C19 | Plays a minor or rare role in the overall metabolism of ilaprazole. | Ilaprazole's pharmacokinetics are not significantly influenced by CYP2C19 genetic polymorphisms. | researchgate.netnih.gov |
A notable characteristic of ilaprazole's metabolism is its minimal reliance on the CYP2C19 enzyme, which distinguishes it from many other proton pump inhibitors like omeprazole (B731) and lansoprazole. researchgate.netnih.gov While CYP2C19 is a primary metabolic pathway for those drugs, it is only partly, or rarely, involved in the biotransformation of ilaprazole. researchgate.netresearchgate.net This lack of dependence on CYP2C19 means that the pharmacokinetics of ilaprazole are not significantly affected by the genetic polymorphisms of this enzyme, which can cause considerable variability in drug response for other PPIs. researchgate.netnih.gov Some research indicates no correlation at all between ilaprazole metabolism and CYP2C19 genotypes. nih.gov While some in silico predictions suggest a potential inhibitory effect on CYP2C19, the primary metabolic clearance pathway for forming the sulfone precursor to M9 is clearly dominated by CYP3A isoforms. nih.govnih.gov
Table 2: Identified In Vivo Metabolites of Ilaprazole in Rat Plasma
| Metabolite ID | Metabolic Transformation from Ilaprazole | Chemical Characteristic | Reference |
|---|---|---|---|
| M2 | Sulfoxide oxidation | Sulfone derivative | nih.gov |
| M3 | Sulfide (B99878) reduction followed by oxidation | Reductive metabolite with sulfide | nih.govresearchgate.net |
| M7, M8 | Hydroxylation | Hydroxylated metabolites with sulfoxide | nih.govresearchgate.net |
| M9 | Sulfoxide oxidation followed by hydroxylation | Oxidative metabolite with sulfone | nih.govresearchgate.net |
| M11, M12 | Sulfoxide oxidation followed by hydroxylation | Oxidative metabolites with sulfone | nih.govresearchgate.net |
Quantitative Aspects of M9 Formation in Preclinical Models
In vitro studies using hepatic systems have provided quantitative insights into the formation of M9 and the metabolic stability of its parent compound, Ilaprazole.
Incubations of Ilaprazole in human liver microsomes (HLMs) have been instrumental in characterizing its metabolic profile. In these systems, M9 has been identified as one of the metabolites formed.
When Ilaprazole was incubated with HLMs in the presence of the cofactor NADPH, which is essential for CYP450 enzyme activity, the formation of M9 was observed. chempartner.com In these experiments, M9 was detected alongside other oxidative metabolites. chempartner.com Quantitative analysis using liquid chromatography/ultraviolet (LC/UV) detection revealed that Ilaprazole sulfide metabolites, including M9, M2, and M8, were major metabolites in HLM incubations. researchgate.net The formation of M9 was shown to be dependent on active P450 enzymes, as it was not generated in incubations lacking NADPH or in deactivated HLMs. chempartner.com
Table 1: Metabolite Formation in Human Liver Microsome (HLM) Incubations of Ilaprazole
| Incubation Condition | Metabolites Formed | Key Findings |
|---|---|---|
| HLM + Ilaprazole + NADPH | Ilaprazole sulfide (M12), Ilaprazole sulfone (M11), M9, M8 | M12 was the major metabolite. M9 formation is NADPH-dependent, indicating P450 enzyme involvement. chempartner.com |
| HLM + Ilaprazole (no NADPH) | Ilaprazole sulfide (M12) | Oxidative metabolites M11, M8, and M9 were not formed. chempartner.com |
Metabolic stability assays are crucial for determining a compound's susceptibility to metabolism by liver enzymes. The stability of a drug in liver microsomes, which are rich in drug-metabolizing enzymes like CYPs, provides an estimate of its intrinsic clearance. axispharm.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Other Name |
|---|---|
| Ilaprazole | IY-81149 |
| Ilaprazole metabolite M9 | M9 |
| Ilaprazole sulfone | M2 |
| Ilaprazole sulfide | M1, Ilaprazole thiol ether |
| Omeprazole | |
| Esomeprazole | |
| Pantoprazole | |
| Lansoprazole | |
| Rabeprazole | |
| Ilaprazole metabolite M3 | M3 |
| Ilaprazole metabolite M7 | M7 |
| Ilaprazole metabolite M8 | M8 |
| Ilaprazole metabolite M11 | M11 |
Analytical Methodologies for Ilaprazole Metabolite M9 Characterization and Profiling
Advanced Spectrometric Techniques for Metabolite Identification
The structural elucidation and profiling of drug metabolites are critical phases in drug development and metabolism studies. For complex molecules like ilaprazole (B1674436), identifying metabolites such as M9 necessitates the use of sophisticated analytical methodologies. Advanced spectrometric techniques, particularly those coupling liquid chromatography with mass spectrometry, have become indispensable tools for this purpose. nih.govmdpi.com These methods offer the high sensitivity and selectivity required to detect and characterize metabolites present in complex biological matrices like plasma. nih.govmdpi.com The application of high-resolution mass spectrometry and tandem mass spectrometry has been central to the successful identification of ilaprazole metabolites, including the oxidative sulfone metabolite designated as M9. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. mdpi.com This precision allows for the determination of the elemental composition of a molecule from its exact mass, a crucial step in identifying unknown metabolites. nih.govmdpi.com In the investigation of ilaprazole metabolism, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), has been instrumental in characterizing novel metabolites, including M9, which was identified as an oxidative metabolite with a sulfone structure. nih.gov
The primary application of LC-HRMS in metabolite identification is the accurate mass determination of potential metabolite ions. nih.gov By comparing the experimentally measured accurate mass with the theoretical mass of a proposed elemental composition, researchers can confidently identify a metabolite. In the analysis of rat plasma following oral administration of ilaprazole, LC-HRMS was used to detect and characterize twelve metabolites. nih.gov For metabolite M9, high-resolution mass data provided the basis for its structural characterization. nih.gov The instrument acquires full-scan mass spectra, from which the exact mass of the protonated molecule [M+H]⁺ can be extracted.
| Metabolite | Retention Time (min) | Elemental Composition | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|---|
| M9 | 11.33 | C₁₉H₁₉N₄O₄S⁺ | 399.1122 | 399.1127 | 1.25 |
This interactive table presents the accurate mass determination data for Ilaprazole metabolite M9 as identified by LC-HRMS analysis in rat plasma. nih.gov
Beyond accurate mass measurement, LC-HRMS/MS provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, again at high mass resolution. nih.govmdpi.com This process, known as tandem mass spectrometry, allows for the elucidation of a molecule's fragmentation pathways, offering definitive structural confirmation. nih.gov The structure of M9 was further investigated using LC-HRMS/MS. nih.govresearchgate.net The fragmentation pattern revealed characteristic losses indicative of its chemical structure. A key fragmentation pathway for sulfone-containing metabolites like M9 involves the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da. nih.gov The characteristic fragment ion of M9 at m/z 335 was generated from the precursor ion [M+H]⁺ at m/z 399 through this loss of SO₂. Subsequent fragmentation of the m/z 335 ion included the loss of carbon monoxide (CO) to produce an ion at m/z 307. nih.gov
| Metabolite | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| M9 | 399.1127 | 335 | SO₂ |
| 307 | SO₂, CO | ||
| 200.0817 / 200.0379 | Fragmentation between S and benzimidazole |
This interactive table summarizes the key fragmentation data for this compound obtained from LC-HRMS/MS analysis, aiding in its structural elucidation. nih.gov
Tandem Mass Spectrometry (MSn) Approaches
Tandem mass spectrometry (MSⁿ) encompasses a range of techniques that involve multiple stages of mass analysis, typically used for structural analysis or quantitative analysis. nih.govnih.gov In the context of metabolite profiling, LC-MSⁿ methods are employed to systematically search for and identify metabolites of a parent drug. nih.govnih.gov These approaches were utilized to detect and elucidate the fragmentation behaviors of ilaprazole and its twelve metabolites, including M9, in rat plasma. nih.gov
Enhanced Product Ion (EPI) scanning is a specific MS/MS technique used to generate comprehensive fragmentation spectra. nih.gov An EPI scan acquires a full product ion spectrum from a selected precursor ion, providing detailed structural information. researchgate.net In the study of ilaprazole metabolism, EPI was a key strategy for metabolite detection. nih.gov Initially, an EPI scan of the parent drug, ilaprazole, was performed to identify its characteristic product ions. This information was then used to build predictive methods to screen for potential metabolites. The analysis generated EPI chromatograms for ilaprazole and all twelve of its identified metabolites, providing a comprehensive profile of the metabolic products. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry scan mode used for the targeted quantification of molecules. mdpi.comnih.govnih.gov It operates by monitoring a specific, predefined fragmentation reaction (a precursor ion to product ion transition) for a target analyte. nih.gov While often used for quantification, MRM principles can also be applied in metabolite discovery. A predictive method combining MRM with an information-dependent acquisition (IDA) and EPI strategy (MRM-IDA-EPI) was developed to screen for ilaprazole metabolites. nih.govsemanticscholar.org This approach used the characteristic product ions of ilaprazole, such as the ion at m/z 184, as a trigger. When the instrument detected an ion that could potentially fragment to m/z 184, it would automatically acquire a full EPI spectrum to identify the compound. nih.gov This targeted, data-dependent approach ensures that compounds sharing a common structural core with the parent drug are efficiently identified. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of metabolites. unl.edu It provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial when mass spectrometry data alone is insufficient to pinpoint the exact site of a metabolic modification. unl.edu For ilaprazole metabolites, high-performance liquid chromatography (HPLC) has been coupled with NMR detection (HPLC-NMR) in a stopped-flow mode to identify structures from enriched urinary samples. nih.gov This approach allows for the separation of individual metabolites from a complex mixture, followed by the acquisition of detailed NMR spectra for each one. nih.gov
While specific NMR data for metabolite M9 is not detailed in the available literature, the methodology applied to other ilaprazole metabolites serves as a clear precedent. In a typical workflow, 1D proton (¹H) NMR and 2D correlation spectra such as COSY, HSQC, and HMBC would be acquired. hyphadiscovery.com These experiments reveal through-bond correlations between protons and carbons, allowing for the piecing together of the molecular structure. hyphadiscovery.com The identification of M9, an oxidative metabolite with a sulfone group, would involve comparing its NMR spectra to that of the parent drug, ilaprazole, to confirm the oxidation of the sulfoxide (B87167) moiety. nih.govnih.gov High-field NMR instruments, sometimes equipped with cryogenic probes, are often necessary to obtain high-quality data from the small quantities of metabolite typically isolated from biological matrices. hyphadiscovery.comnih.gov
Chromatographic Separation Methods
Chromatography is central to the analysis of ilaprazole metabolites, providing the necessary separation from the parent drug and other metabolites in biological fluids.
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the cornerstone for identifying and profiling ilaprazole metabolites in biological samples. nih.gov In studies on rat plasma, metabolite M9 was successfully identified as one of three oxidative metabolites with a sulfone group using Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MSn). nih.govnih.gov
Reversed-phase HPLC is the most common separation technique employed. Researchers have utilized C18 columns to effectively separate ilaprazole and its various metabolites based on their polarity. nih.govnih.gov The mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent, which is adjusted to optimize the separation. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to resolve metabolites with a wide range of polarities. nih.gov
| Technique | Column | Mobile Phase | Matrix | Source |
|---|---|---|---|---|
| LC-HRMS/MS | Not Specified | Not Specified | Rat Plasma | nih.gov |
| HPLC-ESI-MS/MS | C18 Reversed-Phase | Acetonitrile and 0.05 mol/L Ammonium (B1175870) Acetate (B1210297) Buffer (Gradient) | Human Urine | nih.gov |
| LC-MS/MS | Thermo HyPURITY C18 (150 mm×2.1 mm, 5 μm) | 10 mmol/L Ammonium Formate and Acetonitrile (50:50, v/v) | Human Plasma | nih.gov |
| Gradient HPLC | Not Specified | Methanol and a buffer of Monopotassium Phosphate/Sodium Hydroxide | Commercial Tablets | core.ac.uk |
Ultraviolet (UV) detection is a common feature in HPLC systems used for the quantitative analysis of ilaprazole and its metabolites. Following chromatographic separation, the column effluent passes through the UV detector, which measures the absorbance of the analytes at a specific wavelength. core.ac.uk For ilaprazole and its related impurities, analysis has been performed using a UV absorbance detector set at a wavelength of 237 nm. core.ac.uk
This technique has been instrumental in determining the relative abundance of different metabolites. For instance, quantitative analysis using LC/UV was employed to characterize the metabolite profiles of ilaprazole in human liver microsome (HLM) incubations. researchgate.net This study revealed that ilaprazole sulfide (B99878) metabolites, including M9, were major metabolites formed through this in vitro system. researchgate.net The integration of UV detection provides a robust and reliable method for quantifying M9, complementing the qualitative and structural data obtained from mass spectrometry and NMR.
Bioanalytical Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of metabolites like M9 in complex biological matrices such as plasma and urine. The goal is to remove interfering substances while concentrating the analyte of interest.
Liquid-liquid extraction (LLE) is a widely used technique for the preparation of biological samples prior to the analysis of ilaprazole and its metabolites. nih.govnih.gov This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. In the analysis of ilaprazole metabolites in rat plasma, blood samples were prepared using LLE before being subjected to LC-MS analysis. nih.govnih.gov
Similarly, for the analysis of urinary metabolites, LLE was employed after an initial precipitation step with sodium carbonate solution and the addition of an ammonium acetate buffer. nih.gov The choice of organic solvent is crucial for achieving high extraction efficiency for the target analytes while minimizing the co-extraction of interfering matrix components. For related proton pump inhibitors, methyl tertiary butyl ether has been noted as an effective extraction solvent. researchgate.net
Optimizing the sample preparation workflow is essential for robust and sensitive LC-MS analysis. biotage.com Following the initial LLE step, further refinement is often necessary to ensure the sample is compatible with the LC-MS system and to enhance detection sensitivity. nih.govnih.gov
A common optimization strategy involves evaporating the organic solvent from the LLE step to dryness. nih.gov The dried residue is then reconstituted in a small volume of a solvent that is compatible with the initial mobile phase of the liquid chromatography method. nih.gov This step serves to concentrate the analyte and ensures good chromatographic peak shape. The optimization process may also involve testing different solvent-to-sample ratios or adding small amounts of acid (e.g., formic acid) to the extraction solvent to improve the recovery and stability of the analytes. biotage.com For the analysis of ilaprazole metabolites, samples prepared by LLE were directly analyzed by LC-HRMS/MS, indicating the efficiency of the extraction in providing a clean sample suitable for sensitive detection. nih.gov
Biological Activities and Pharmacological Relevance of Ilaprazole Metabolite M9
In Silico Prediction of Potential Bioactivity
In silico, or computational, methods are pivotal in early-stage drug discovery and metabolism studies for predicting the potential pharmacological activity of compounds, thereby guiding further research. nih.gov
Computational models for predicting the inhibition of H+/K+-ATPase often rely on methodologies such as the Prediction of Activity Spectra for Substances (PASS). nih.gov These predictive tools analyze the structural formula of a compound to estimate its likely biological activity spectrum. nih.gov The prediction is based on a structure-activity relationship analysis against a training set of compounds with known activities. nih.gov For proton pump inhibitors and their metabolites, these models can calculate the probability of a compound acting as a gastric anti-secretory or anti-ulcerative agent by targeting the H+/K+-ATPase. nih.gov
Following the in vivo identification of new ilaprazole (B1674436) metabolites in rat plasma, including M9, predictive algorithms were employed to assess their potential to inhibit H+/K+-ATPase. mdpi.comnih.gov M9 is characterized as an oxidative metabolite with a sulfone structure, formed through the hydroxylation of ilaprazole sulfone (M2). mdpi.com
| Metabolite | Probable Structure | H+/K+-ATPase Inhibitor Pa > Pi |
|---|---|---|
| M3 | C19H18N4OS | Yes |
| M7 | C19H18N4O2S | Yes |
| M8 | C19H18N4O2S | Yes |
| M9 | C19H18N4O3S | Yes |
| M11 | C19H18N4O3S | Yes |
| M12 | C19H18N4O3S | Yes |
Table showing the in silico bioactivity prediction of new ilaprazole metabolites. 'Pa' indicates the probability of activity, while 'Pi' indicates the probability of inactivity. A "Yes" indicates that the probability of activity as an H+/K+-ATPase inhibitor is greater than the probability of inactivity. Data sourced from a 2021 study on ilaprazole metabolites. mdpi.com
Preclinical Research Models and Translational Considerations for Ilaprazole Metabolite M9
Utilization of Animal Models in Metabolite Identification
Animal models are indispensable tools in the early stages of drug development for identifying and characterizing metabolites in a complex biological system. They provide a holistic view of absorption, distribution, metabolism, and excretion (ADME) processes.
The rat is a commonly used model in preclinical drug metabolism studies. Following oral administration of ilaprazole (B1674436) to rats, comprehensive metabolic profiling of plasma has been conducted to identify its in vivo metabolites. nih.govnih.gov In one such study, liquid chromatography–high-resolution mass spectrometry (LC-HRMS) and LC-MSn were employed to detect and characterize the metabolites. nih.govresearchgate.net
A total of twelve metabolites were identified in rat plasma, which were categorized into three main structural types:
Reductive metabolites with a sulfide (B99878) group. nih.gov
Hydroxylated metabolites with the original sulfoxide (B87167) group. nih.gov
Oxidative metabolites with a sulfone group. nih.gov
Ilaprazole metabolite M9 falls into the third category, being an oxidative metabolite with a sulfone moiety. nih.govnih.gov It is formed through the oxidation of the sulfoxide group of ilaprazole to a sulfone, followed by hydroxylation. nih.gov The identification of M9, along with other novel metabolites (M3, M7, M8, M11, and M12) in rats, has significantly contributed to elucidating the complete metabolic pathways of ilaprazole. nih.govnih.gov
| Metabolite | Structural Type | Metabolic Reaction |
|---|---|---|
| M1, M3, M4, M5, M10 | Sulfide | Reduction of sulfoxide, followed by oxidation |
| M6, M7, M8 | Sulfoxide | Hydroxylation |
| M2, M9, M11, M12 | Sulfone | Oxidation of sulfoxide, followed by hydroxylation |
While standard animal models like rats are informative, species-specific differences in drug metabolism can limit their predictive power for human outcomes. nih.gov To bridge this translational gap, chimeric mouse models with "humanized" livers have been developed. nih.govresearchgate.net These models are created by transplanting human hepatocytes into immunodeficient mice with induced liver damage, leading to the repopulation of the mouse liver with functional human liver cells. nih.gov
These humanized mouse models offer several advantages for metabolism research:
Prediction of Human Metabolites: They can produce human-specific drug metabolites that may not be formed in conventional animal models. nih.govresearchgate.net
Evaluation of Human-Specific Enzymes: They express human cytochrome P450 (CYP) enzymes, conjugation enzymes, and hepatic transporters at levels comparable to human hepatocytes. nih.govnih.gov
Drug-Drug Interaction Studies: They allow for the prospective evaluation of potential drug-drug interactions involving human metabolic pathways. nih.gov
In Vitro Hepatic Models for Metabolic Profiling
In vitro models using human-derived liver components provide a more direct way to study human-specific metabolism, complementing the findings from animal studies. These systems are crucial for generating metabolites and identifying the enzymes involved in their formation.
Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researcher.life HLM incubations are a standard in vitro method to investigate Phase I metabolic pathways. chempartner.compharmaron.com
Studies on the biotransformation of ilaprazole in HLMs have confirmed the formation of several metabolites, including M9. chempartner.com An LC/UV metabolite profile of an HLM incubation sample identified M9 as one of the major metabolites, alongside M2, M6, M8, and the parent drug. chempartner.com The formation of sulfone metabolites like M9 is primarily mediated by CYP3A4-catalyzed oxidation of the sulfoxide group. nih.govresearchgate.net However, research also indicates that sulfoxide reduction to ilaprazole sulfide is a major biotransformation pathway in HLMs, suggesting a complex interplay of metabolic routes. chempartner.comnih.gov
| Compound | Classification |
|---|---|
| Ilaprazole | Parent Drug |
| M2 | Metabolite |
| M6 | Metabolite |
| M8 | Metabolite |
| M9 | Metabolite |
Cryopreserved human hepatocytes are considered a "gold standard" in vitro model because they retain the full complement of hepatic metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes, as well as transporter functions. frontiersin.orgnih.gov Unlike microsomes, which are limited to studying certain enzymatic reactions, hepatocytes provide a more complete picture of cellular biotransformation. nih.gov
Long-term culture systems using cryopreserved hepatocytes, such as co-cultures or micropatterned plates, have been developed to overcome the rapid decline in metabolic activity seen in conventional suspension cultures. d-nb.infonih.gov These advanced models are particularly useful for studying low-clearance compounds and can provide more accurate predictions of in vivo human clearance. nih.govresearcher.life For a metabolite like M9, cryopreserved hepatocyte systems can be used to confirm its formation in an intact cellular environment, investigate the potential for further conjugation, and assess the interplay between different metabolic pathways more comprehensively than in subcellular fractions. frontiersin.org
Assessment of Species-Specific Metabolic Differences
A key challenge in preclinical research is extrapolating data from animal and in vitro models to humans. nih.gov Significant species differences can exist in the expression and activity of drug-metabolizing enzymes, leading to different metabolic profiles and pharmacokinetic properties. nih.govmdpi.com
In the case of ilaprazole, while the oxidative metabolite M9 has been identified in both rat plasma and human liver microsome studies, the relative importance of the various metabolic pathways can differ. nih.govchempartner.com For instance, studies have shown that sulfoxide reduction is a major clearance pathway in human liver microsomes, while M9 is a product of the alternative sulfoxidation pathway. nih.govresearchgate.net In contrast, other proton pump inhibitors like omeprazole (B731) show varied metabolic clearance across species such as mice, rats, dogs, and humans. pharmgkb.org
Understanding these differences is critical. A metabolite that is minor in a preclinical animal model could be major in humans, or vice versa. nih.gov Therefore, data from multiple systems—including rat models, humanized mouse models, human liver microsomes, and cryopreserved hepatocytes—must be integrated to build a comprehensive picture and make more accurate predictions about the human metabolism of ilaprazole and the role of its metabolite M9.
Future Directions and Research Gaps in Ilaprazole Metabolite M9 Studies
Deeper Elucidation of Complex Biotransformation Networks and Pathways
The formation of Ilaprazole (B1674436) metabolite M9 is part of a complex network of metabolic reactions. Current research indicates that M9 is an oxidative metabolite with a sulfone group. nih.govmdpi.com Its proposed biotransformation pathway involves the initial oxidation of the parent compound, ilaprazole, to ilaprazole sulfone (M2). nih.govmdpi.com This reaction is primarily catalyzed by Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. researchgate.netnih.gov Following this, ilaprazole sulfone is subsequently hydroxylated to form the M9 metabolite, along with other related metabolites like M11 and M12. nih.govmdpi.comnih.gov
However, the broader metabolic landscape of ilaprazole is intricate, and the quantitative significance of the M9 pathway requires further clarification. Some studies using human liver microsomes (HLMs) suggest that sulfoxide (B87167) reduction to ilaprazole sulfide (B99878), rather than sulfoxide oxidation to ilaprazole sulfone, may be the predominant metabolic clearance pathway in humans. chempartner.comnih.gov This suggests that the formation of ilaprazole sulfone, the direct precursor to M9, might be a relatively minor pathway in humans compared to other biotransformations. chempartner.com This discrepancy highlights a significant research gap. Future studies must focus on quantitatively mapping these competing pathways in various systems to understand the factors that govern the flux towards M9 formation. Deeper elucidation is needed to clarify the full network of enzymes involved and how their interplay influences the production of M9.
Table 1: Proposed Biotransformation Pathway Leading to Ilaprazole Metabolite M9
| Step | Reaction | Precursor Compound | Resulting Compound | Key Enzymes |
|---|---|---|---|---|
| 1 | Sulfoxide Oxidation | Ilaprazole | Ilaprazole Sulfone (M2) | CYP3A4, CYP3A5 |
Advanced Mechanistic Studies on Bioactivity and Target Interactions
While M9 has been successfully identified, its biological activity remains largely unexplored, representing a critical knowledge gap. mdpi.com The parent drug, ilaprazole, exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. nih.gov In silico predictions have been conducted on newly identified ilaprazole metabolites, including M9, and these computational models suggest that they may retain the potential to inhibit H+/K+-ATPase activity. nih.govmdpi.comnih.govresearchgate.net
Development of Novel Analytical Methodologies for Trace Metabolite Detection and Quantification
The identification of M9 in rat plasma has been achieved using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MSn). nih.govmdpi.comnih.gov These methods have provided crucial structural information based on accurate mass measurements and characteristic fragmentation patterns. mdpi.com
Table 2: Analytical Findings for the Identification of this compound
| Analytical Technique | Key Finding | Observation | Reference |
|---|---|---|---|
| LC-HRMS | Accurate Mass Measurement | The protonated molecule [M+H]⁺ was detected at m/z 399.1118. | mdpi.com |
Despite these successes, a significant future challenge lies in the development of novel analytical methodologies for the robust quantification of M9 at trace levels in diverse biological matrices. The current methods are primarily qualitative or semi-quantitative. To construct accurate pharmacokinetic profiles, highly sensitive and specific quantitative assays are necessary. Future research should focus on creating validated methods, potentially using techniques like triple quadrupole mass spectrometry, that can achieve lower limits of detection (LLOD) and quantification (LOQ). researchgate.net Such methods would enable precise measurement of M9 concentrations in plasma, tissues, and excreta, which is fundamental for detailed disposition and metabolic fate studies.
Integration of Omics Technologies in Metabolite Research
The field of drug metabolism is increasingly benefiting from the integration of "omics" technologies, which offer a holistic view of biological systems. nih.gov For this compound, the application of these technologies presents a major opportunity for future research.
Metabolomics: A comprehensive metabolomics analysis could provide a complete, unbiased profile of all ilaprazole metabolites in various biological samples. This would help to contextualize M9 within the entire metabolic footprint of the drug, confirming its relative abundance and identifying any previously unknown related metabolites. illinois.edu
Proteomics: Proteomics studies can be employed to identify the full spectrum of proteins that interact with or are involved in the metabolism of ilaprazole. This could confirm the primary role of CYP3A4/5 in M9's formation pathway and potentially uncover minor or secondary enzymes that contribute to its biotransformation.
Genomics and Transcriptomics: These approaches can be used to investigate how genetic variations (e.g., polymorphisms in CYP genes) or changes in gene expression affect the metabolic profile of ilaprazole, potentially explaining inter-individual variability in the formation of M9.
Integrating these multi-omics datasets will allow for the construction of sophisticated models of ilaprazole metabolism, providing unprecedented insight into the factors that control the generation and activity of M9. nih.govdntb.gov.ua
Long-Term Metabolic Fate and Disposition Studies in Relevant Preclinical Models
Understanding the long-term metabolic fate and disposition of M9 is crucial, yet this area remains largely uninvestigated. A significant gap in the current knowledge base is the lack of absorption, distribution, metabolism, and excretion (ADME) data from studies using radiolabeled ilaprazole in humans. nih.govsemanticscholar.org Such studies are the gold standard for tracking the complete disposition of a drug and all its metabolites.
Interestingly, while metabolites of ilaprazole sulfide were identified as major drug-related components in human urine and feces, ilaprazole sulfone and its subsequent metabolites, which would include M9, were reportedly absent in these samples. chempartner.comnih.gov This finding raises critical questions about the disposition of the M9 pathway products. Future research must prioritize long-term studies in relevant preclinical models to track the distribution, potential accumulation, and routes of excretion of M9. These investigations are necessary to determine the ultimate fate of this metabolite and to build a complete picture of ilaprazole's journey through the body.
Q & A
Q. How is Ilaprazole metabolite M9 identified and characterized in biological samples?
Metabolite M9 is identified using liquid chromatography-mass spectrometry (LC-MS) coupled with high-resolution tandem mass spectrometry (HRMS/MS). The process involves:
- Enhanced Product Ion (EPI) scanning to obtain characteristic fragment ions of the parent drug (Ilaprazole).
- Predictive software (e.g., LightSight) to design a multiple reaction monitoring (MRM)-information-dependent acquisition (IDA)-EPI method for targeted metabolite detection .
- Neutral loss (NL) analysis to monitor oxidative metabolites, such as sulfone-containing structures, which lose SO₂ (64 Da) during fragmentation .
- Structural confirmation via accurate mass measurements and comparison with synthetic standards or literature data .
Q. What is the role of M9 in Ilaprazole's phase I metabolism?
M9 is a phase I oxidative metabolite formed via cytochrome P450 (CYP)-mediated reactions. Key steps include:
- Hydroxylation or sulfoxidation of the parent compound, confirmed by HRMS/MS fragmentation patterns (e.g., m/z 184 precursor ion for Ilaprazole-derived metabolites) .
- In vitro metabolic studies using human liver microsomes or hepatocytes to map metabolic pathways and identify dominant isoforms (e.g., CYP2C19, CYP3A4) involved in M9 formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in M9’s pharmacokinetic (PK) data across studies?
Contradictions may arise from differences in:
- Analytical sensitivity : Cross-validate methods using ICH M10 guidelines for bioanalytical validation, ensuring accuracy (±15% deviation), precision (CV ≤15%), and stability under specified conditions (e.g., freeze-thaw cycles) .
- Species-specific metabolism : Compare metabolite profiles in preclinical models (e.g., rats) with human data, noting interspecies variability in CYP enzyme activity .
- Sample preparation : Standardize protocols for plasma protein precipitation, extraction efficiency (>80%), and matrix effects (ion suppression/enhancement ≤25%) .
Q. What advanced techniques are used to study M9’s stability and reactivity in physiological conditions?
- Forced degradation studies : Expose M9 to stress conditions (acid/base hydrolysis, oxidation) and monitor degradation products via LC-HRMS/MS .
- Isotope-labeling : Use deuterated M9 to track metabolic stability and reactive intermediate formation (e.g., glutathione adducts) .
- Computational prediction : Tools like GLORYx predict phase I/II biotransformations and prioritize lab validation of high-probability metabolites .
Q. How does CYP2C19 polymorphism influence M9’s exposure and therapeutic efficacy?
- Genotype-stratified clinical trials : Compare M9 plasma concentrations in CYP2C19 extensive (EM) vs. poor metabolizers (PM) using validated LC-MS/MS assays .
- Dose adjustment models : Apply population PK/pharmacodynamic (PD) modeling to optimize Ilaprazole dosing in PM patients, ensuring equivalent M9 exposure and acid suppression efficacy .
Methodological Guidance
Q. How to design a robust LC-MS method for quantifying M9 in complex matrices?
- Column selection : Use reversed-phase C18 columns with sub-2 µm particles for high-resolution separation of M9 from isomers (e.g., M8, M11) .
- Ionization optimization : Employ electrospray ionization (ESI) in positive ion mode, tuning source parameters (e.g., capillary voltage: 3.5 kV; desolvation temperature: 350°C) .
- Quality controls (QC) : Include at least six QC levels (LLOQ to ULOQ) with ≤20% deviation for accuracy/precision .
Q. What strategies validate M9’s biological activity in target tissues (e.g., gastric mucosa)?
- Microdialysis : Quantify unbound M9 concentrations in interstitial fluid of target tissues .
- Receptor binding assays : Assess M9’s affinity for H+/K+-ATPase using radiolabeled (³H) omeprazole as a competitive probe .
Data Interpretation and Reporting
Q. How to address conflicting reports on M9’s contribution to Ilaprazole’s efficacy?
- Meta-analysis : Pool data from randomized controlled trials (RCTs) comparing Ilaprazole monotherapy vs. combination regimens (e.g., Ilaprazole + domperidone), stratifying by M9 exposure quartiles .
- Mechanistic studies : Use CRISPR-edited cell lines (e.g., CYP2C19 knockout) to isolate M9’s effects from parent drug activity .
Q. What are the best practices for reporting M9-related findings in peer-reviewed journals?
- Adhere to metabolomics standards : Report MS parameters (resolution: ≥20,000), metabolite identification confidence levels (Level 1 for confirmed standards), and raw data deposition in repositories (e.g., MetaboLights) .
- Disclose analytical limitations : Note potential interference from co-eluting metabolites (e.g., M7, M12) in untargeted assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
